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Compound of Interest

Compound Name:
Methyl 2-(1-methylpiperidin-4-

yl)acetate

Cat. No.: B1319215 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of

Methyl 2-(1-methylpiperidin-4-yl)acetate, a key intermediate in pharmaceutical synthesis.

This document is intended for researchers, scientists, and drug development professionals,

offering a centralized resource for its structural characterization through Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties
Chemical Structure:

Molecular Formula: C₉H₁₇NO₂

Molecular Weight: 171.24 g/mol

Spectroscopic Data
While experimental spectra for this specific compound are not widely published, the following

data represents predicted values derived from computational models and analysis of

structurally similar compounds. These predictions provide a reliable baseline for the

identification and characterization of Methyl 2-(1-methylpiperidin-4-yl)acetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.67 s 3H O-CH₃

~2.85 d 2H
Piperidine C2-H

(axial)

~2.27 s 3H N-CH₃

~2.22 d 2H CH₂-COO

~1.95 t 2H
Piperidine C2-H

(equatorial)

~1.75 m 1H Piperidine C4-H

~1.62 d 2H
Piperidine C3-H

(axial)

~1.30 q 2H
Piperidine C3-H

(equatorial)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (ppm) Assignment

~173.5 C=O

~55.8 Piperidine C2

~51.5 O-CH₃

~46.2 N-CH₃

~41.0 CH₂-COO

~34.5 Piperidine C4

~31.8 Piperidine C3

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~2950-2800 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1450 Medium C-H bend (alkane)

~1170 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The data presented below is based on predicted values.[1]

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
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m/z Ion

172.1332 [M+H]⁺

194.1151 [M+Na]⁺

170.1186 [M-H]⁻

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of Methyl 2-(1-methylpiperidin-4-yl)acetate in 0.6-0.7 mL

of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 500 MHz

Pulse Program: Standard single-pulse

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Spectrometer: 125 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1319215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: Proton-decoupled single-pulse

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Temperature: 298 K

FT-IR Spectroscopy
Sample Preparation:

A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

Data Acquisition:

Spectrometer: Fourier Transform Infrared Spectrometer

Mode: Transmittance

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean KBr plates should be acquired prior to the

sample measurement.

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of Methyl 2-(1-methylpiperidin-4-yl)acetate in methanol at a

concentration of 1 mg/mL.
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Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water

containing 0.1% formic acid.

Data Acquisition:

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

Ionization Source: Electrospray Ionization (ESI)

Polarity: Positive and Negative

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Mass Range: 50-500 m/z

Workflow and Logical Diagrams
The following diagrams illustrate the general workflows for the spectroscopic analysis of Methyl
2-(1-methylpiperidin-4-yl)acetate.
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Caption: General workflow for the spectroscopic analysis of a small molecule.
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Caption: Logical workflow for NMR-based structure elucidation.

This guide serves as a foundational reference for the spectroscopic characterization of Methyl
2-(1-methylpiperidin-4-yl)acetate. The provided data and protocols are designed to facilitate
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efficient and accurate analysis in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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